molecular formula C24H22N4O4S2 B15032324 3-{(Z)-[3-(4-Methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

3-{(Z)-[3-(4-Methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B15032324
M. Wt: 494.6 g/mol
InChI Key: SERQEZXFFZNOQD-RGEXLXHISA-N
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Description

3-{(Z)-[3-(4-Methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups, including thiazolidinone, pyridopyrimidinone, and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(4-Methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring, the introduction of the pyridopyrimidinone core, and the final coupling with the morpholine moiety. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. Additionally, green chemistry principles may be applied to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(4-Methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce the corresponding alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving its target pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(4-Methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{(Z)-[3-(4-Methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one include other thiazolidinone derivatives, pyridopyrimidinone analogs, and morpholine-containing compounds.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. For example, the presence of the thioxo group could enhance its reactivity in certain types of chemical reactions, while the morpholine moiety might improve its solubility and bioavailability.

Properties

Molecular Formula

C24H22N4O4S2

Molecular Weight

494.6 g/mol

IUPAC Name

(5Z)-3-[(4-methoxyphenyl)methyl]-5-[(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N4O4S2/c1-31-17-7-5-16(6-8-17)15-28-23(30)19(34-24(28)33)14-18-21(26-10-12-32-13-11-26)25-20-4-2-3-9-27(20)22(18)29/h2-9,14H,10-13,15H2,1H3/b19-14-

InChI Key

SERQEZXFFZNOQD-RGEXLXHISA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCOCC5)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCOCC5)SC2=S

Origin of Product

United States

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